5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

Description

Chemical Identity and Nomenclature

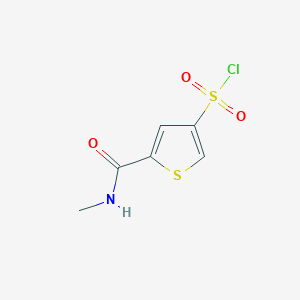

The chemical compound this compound possesses the molecular formula C₆H₆ClNO₃S₂ and maintains a molecular weight of 239.70 grams per mole. The systematic nomenclature for this compound follows the International Union of Pure and Applied Chemistry guidelines, where the thiophene ring serves as the parent structure with substitutions at the 3 and 5 positions. The compound carries the Chemical Abstracts Service registry number 1060817-61-9, which provides unique identification within chemical databases. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as CNC(=O)C1=CC(=CS1)S(=O)(=O)Cl, which describes the connectivity and functional group arrangement.

The International Chemical Identifier key for this compound is IDELKMMSLSKSLV-UHFFFAOYSA-N, providing another standardized method for molecular identification. The compound also carries the designation MFCD11053992 in chemical databases, facilitating cross-referencing across different chemical information systems. Alternative nomenclature includes 5-[(methylamino)carbonyl]-3-thiophenesulfonyl chloride, which emphasizes the amide functionality present in the molecule. The systematic naming convention clearly delineates the position of substituents on the thiophene ring, with the methylcarbamoyl group at position 5 and the sulfonyl chloride moiety at position 3.

Historical Context in Thiophene Chemistry

The discovery of thiophene by Viktor Meyer in 1882 established the foundation for an entire class of heterocyclic compounds that would prove essential in organic chemistry. Meyer identified thiophene as a contaminant in benzene through its characteristic reaction with isatin and sulfuric acid, which produced a distinctive blue dye known as indophenin. This discovery marked the beginning of systematic research into thiophene chemistry and its derivatives. The development of thiophene sulfonyl chlorides emerged from the broader investigation of sulfonyl halides, which became recognized as versatile electrophilic reagents in organic synthesis.

The evolution of thiophene chemistry demonstrated that thiophene and its derivatives exhibit aromatic character similar to benzene, participating in extensive substitution reactions while maintaining structural stability. The incorporation of sulfonyl chloride functionality into thiophene systems represents a significant advancement in heterocyclic chemistry, as these compounds combine the aromatic properties of thiophene with the reactive nature of sulfonyl chlorides. The development of synthetic methodologies for producing thiophene sulfonyl chlorides has progressed alongside advances in heterocyclic chemistry, leading to increasingly sophisticated derivatives such as this compound.

Historical developments in thiophene chemistry have revealed that thiophenes occur naturally in petroleum and coal deposits, sometimes in concentrations reaching 1-3 percent. This natural occurrence has driven industrial interest in thiophene chemistry, particularly in hydrodesulfurization processes for fuel purification. The synthetic exploration of thiophene derivatives has expanded to include complex functionalized systems that incorporate multiple reactive sites, exemplified by compounds that contain both amide and sulfonyl chloride functionalities within the same molecular framework.

Significance in Organic and Heterocyclic Chemistry

The compound this compound holds particular significance in organic chemistry due to its multifunctional nature, combining three distinct reactive centers within a single molecular framework. The thiophene ring provides aromatic stability while maintaining reactivity toward electrophilic substitution reactions, similar to benzene but with unique electronic properties imparted by the sulfur heteroatom. The sulfonyl chloride group functions as a highly electrophilic center that readily participates in nucleophilic substitution reactions with various nucleophiles including amines, alcohols, thiols, and carboxylic acids. The methylcarbamoyl substituent introduces additional functionality that can participate in hydrogen bonding and other intermolecular interactions.

In heterocyclic chemistry, this compound represents an advanced example of functionalized thiophene derivatives that extend beyond simple substitution patterns. The presence of both electron-withdrawing (sulfonyl chloride) and electron-donating (methylcarbamoyl) groups creates a unique electronic environment within the thiophene ring system. This electronic asymmetry influences reactivity patterns and provides opportunities for selective chemical transformations. The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems, particularly those requiring the incorporation of sulfonamide linkages.

The significance of this compound extends to its role as a building block in medicinal chemistry and materials science applications. Sulfonyl chlorides are widely recognized as key intermediates in pharmaceutical synthesis, particularly for the preparation of sulfonamide-containing drugs. The thiophene core provides additional pharmacophoric properties that are valued in drug design, while the methylcarbamoyl group offers opportunities for further structural modification. In materials science, thiophene derivatives serve as important components in organic electronics and photovoltaic applications, where their electronic properties contribute to device performance.

Relationship to Other Thiophene Derivatives

The structural relationship between this compound and other thiophene derivatives reveals important patterns in heterocyclic chemistry and structure-activity relationships. Comparison with thiophene-3-sulfonyl chloride, which carries the molecular formula C₄H₃ClO₂S₂ and molecular weight of 182.65 grams per mole, demonstrates how additional substitution affects molecular properties. The parent compound thiophene-3-sulfonyl chloride lacks the methylcarbamoyl substituent, resulting in a simpler molecular structure with different reactivity patterns and physical properties.

Related compounds such as 5-methylthiophene-2-sulfonyl chloride (C₅H₅ClO₂S₂, molecular weight 196.663 grams per mole) illustrate positional isomerism effects within thiophene sulfonyl chloride systems. This compound features a methyl group at position 5 and the sulfonyl chloride at position 2, contrasting with the methylcarbamoyl and position 3 sulfonyl chloride arrangement in the target compound. The comparison reveals how substituent nature and position influence molecular properties and reactivity patterns within the thiophene framework.

More complex derivatives such as 2-(methoxymethyl)thiophene-3-sulfonyl chloride (C₆H₇ClO₃S₂, molecular weight 226.7 grams per mole) share the same sulfonyl chloride position but feature different substituents. These structural comparisons highlight the modular nature of thiophene chemistry, where various functional groups can be systematically introduced to modify molecular properties. The relationship between these compounds demonstrates the synthetic flexibility of the thiophene scaffold and its capacity to accommodate diverse functional groups while maintaining core structural integrity.

The broader family of thiophene derivatives extends to more complex systems such as thienothiophenes, which represent fused ring systems that incorporate multiple thiophene units. These compounds, including thieno[3,2-b]thiophene and thieno[2,3-b]thiophene, serve as building blocks for organic electronics and demonstrate the continued evolution of thiophene chemistry toward increasingly sophisticated molecular architectures. The relationship between simple thiophene sulfonyl chlorides and these advanced systems illustrates the fundamental importance of thiophene as a versatile heterocyclic platform.

Properties

IUPAC Name |

5-(methylcarbamoyl)thiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S2/c1-8-6(9)5-2-4(3-12-5)13(7,10)11/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDELKMMSLSKSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672456 | |

| Record name | 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-61-9 | |

| Record name | 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methylcarbamoyl group and a sulfonyl chloride moiety. This unique structure may contribute to its interactions with various biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties .

2. Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. Compounds with thiophene groups have been associated with the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonyl chloride group may enhance reactivity towards nucleophiles, potentially allowing for interactions with DNA or proteins involved in cancer progression .

3. Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes. Similar compounds have been reported to act as inhibitors of various enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases .

Case Studies

-

Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of thiophene derivatives against Escherichia coli and Staphylococcus aureus, revealing significant inhibitory effects at low concentrations. While specific data on this compound was not provided, its structural similarity suggests potential efficacy against these pathogens . -

Anticancer Efficacy

In vitro studies assessed the cytotoxicity of related thiophene compounds against pancreatic cancer cell lines (Panc-1, AsPC-1). The IC50 values ranged from 0.051 µM to 0.222 µM, indicating potent anticancer activity. The presence of the sulfonyl chloride group may enhance the compound's ability to interact with cellular targets .

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation: Similar compounds have been shown to intercalate between DNA base pairs, disrupting transcription and replication processes.

- Enzyme Targeting: The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways, leading to reduced viability in cancer cells or pathogens .

Comparative Analysis

| Compound | Biological Activity | IC50 Values | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD | DNA intercalation, enzyme inhibition |

| Thiophene derivative A | Antibacterial | 0.1 µM | Cell membrane disruption |

| Thiophene derivative B | Cytotoxic against cancer cells | 0.051 µM - 0.222 µM | Apoptosis induction |

Scientific Research Applications

Medicinal Chemistry

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride has been explored for its potential therapeutic applications, particularly in the treatment of disorders related to immunoglobulin E (IgE). Research indicates that thiophene derivatives can exhibit anti-allergic properties, making them candidates for developing new antihistamines or anti-allergic medications. The sulfonyl chloride functional group is crucial for facilitating nucleophilic substitution reactions, which can lead to the formation of biologically active sulfonamides .

Organic Synthesis

This compound serves as an essential intermediate in organic synthesis. It can be utilized to synthesize various sulfonamide derivatives through nucleophilic attack by amines or other nucleophiles on the sulfonyl chloride group. These reactions are pivotal in creating compounds with diverse biological activities, including antibacterial and antiviral properties. For instance, the synthesis of sulfonyl-containing compounds via a one-pot reaction has been documented, showcasing high yields and efficiency .

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | Room temperature, 24 hours | 85 | |

| Coupling with amines | Reflux, solvent-free | 90 | |

| Formation of sulfonamides | DABCO-mediated | 75 |

Material Science

In addition to its pharmaceutical applications, this compound has potential uses in material science. Its ability to form stable covalent bonds makes it suitable for developing polymeric materials with specific functionalities. Research on sulfone-bearing organic molecules highlights their unique properties, such as thermal stability and solubility, which are advantageous for creating advanced materials .

Case Studies and Research Findings

Recent studies have focused on the synthesis of sulfonyl derivatives using this compound as a starting material. For example, researchers have successfully synthesized a series of novel sulfonamides that demonstrate promising antibacterial activity against resistant strains of bacteria. The mechanism involves the activation of the sulfonyl chloride group, allowing for efficient coupling with various amines .

Case Study: Antibacterial Activity Assessment

A study evaluated the antibacterial properties of synthesized sulfonamides derived from this compound against several bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene core can enhance efficacy.

Comparison with Similar Compounds

Compound 1 : this compound

- Core structure : Thiophene (5-membered heteroaromatic ring with sulfur).

- Substituents :

- Position 3: Sulfonyl chloride (-SO₂Cl).

- Position 5: Methylcarbamoyl (-CONHMe).

- The methylcarbamoyl group introduces hydrogen-bonding capability.

Compound 2 : 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl Chloride (CAS 166964-33-6)

- Core structure : Benzo[b]thiophene (fused benzene-thiophene system).

- Substituents :

- Position 2: Sulfonyl chloride (-SO₂Cl).

- Position 3: Methyl (-CH₃).

- Position 5: Chloro (-Cl).

- Molecular formula : C₉H₆Cl₂O₂S₂.

- Molecular weight : 281.18 g/mol .

- Key features: The fused aromatic system increases steric bulk and may reduce electrophilicity at the sulfonyl chloride compared to non-fused thiophenes.

Compound 3 : 5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl Chloride (CAS 1481595-14-5)

- Core structure : Benzene.

- Substituents :

- Position 1: Sulfonyl chloride (-SO₂Cl).

- Position 2: Methoxy (-OCH₃).

- Position 3: Methylcarbamoyl (-CONHMe).

- Position 5: Chloro (-Cl).

- Molecular formula: C₉H₉Cl₂NO₄S.

- Molecular weight : 298.15 g/mol .

- Key features : The methoxy group is electron-donating, which may deactivate the benzene ring toward electrophilic substitution, while the methylcarbamoyl group enhances polarity.

Comparative Data Table

| Parameter | Compound 1 (Thiophene) | Compound 2 (Benzo[b]thiophene) | Compound 3 (Benzene) |

|---|---|---|---|

| Core structure | Thiophene | Benzo[b]thiophene | Benzene |

| Substituent positions | 3: SO₂Cl; 5: CONHMe | 2: SO₂Cl; 3: CH₃; 5: Cl | 1: SO₂Cl; 2: OCH₃; 3: CONHMe; 5: Cl |

| Molecular formula | C₆H₅ClNO₃S₂ (hypothetical) | C₉H₆Cl₂O₂S₂ | C₉H₉Cl₂NO₄S |

| Molecular weight (g/mol) | ~266.7 | 281.18 | 298.15 |

| Polarity | High (amide + SO₂Cl) | Moderate (Cl, CH₃) | High (OCH₃, CONHMe) |

| Reactivity | High (electron-deficient thiophene) | Moderate (steric hindrance) | Lower (deactivated benzene) |

Research Findings and Reactivity Trends

- Electrophilicity : The sulfonyl chloride group in Compound 1 is expected to exhibit higher electrophilicity than Compound 3 due to the electron-withdrawing nature of the thiophene ring, which enhances the electrophilic character of the -SO₂Cl group. In contrast, Compound 3’s methoxy group donates electron density, reducing reactivity .

- Synthetic Utility : Compound 2’s benzo[b]thiophene system is often used in medicinal chemistry for its planar structure and bioavailability, but its steric bulk may limit nucleophilic substitution efficiency compared to Compound 1 .

- Stability : Thiophene-based sulfonyl chlorides (Compound 1) are typically more moisture-sensitive than benzene derivatives (Compound 3) due to the electron-deficient heteroaromatic ring, necessitating anhydrous handling conditions .

Preparation Methods

Synthesis of Sulfonyl Chloride Substrate Precursors

Based on a published procedure, a synthetic route to sulfonyl chlorides can be achieved via multiple steps. For instance, concentrated hydrochloric acid was added to a solution of 2,6-dichloroaniline to yield the corresponding sulfonyl chloride. The resulting solid was washed with cold diethyl ether, air-dried, and further dried under vacuum to yield the sulfonyl chloride in 86% yield. This material was stored under argon at -20 °C.

Similarly, bleach was added to a solution of 2-mercaptopyridine in sulfuric acid at 0 °C to synthesize another sulfonyl chloride. Moreover, acetyl chloride was added to a solution of 2-amino-4-methylthiazole and triethylamine in tetrahydrofuran at 0 °C. The mixture was warmed to room temperature, filtered, and washed, followed by concentration to obtain a solid, which was then recrystallized to yield the desired amide.

### 2. Synthesis of 4-Methoxycarbonyl-2-Methylthiophene-3-Sulfonyl Chloride

A method for synthesizing 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride involves a multi-step reaction using 4-methoxycarbonyl-3-oxotetrahydrothiophene as a raw material.

- Reacting 5-methyl-4-oxo-tetrahydrothiophene-3-carboxylic acid methyl ester with methanesulfonyl chloride in the presence of a catalyst (N-methylmorpholine or triethylamine) to obtain an intermediate. The molar ratio of the reactants is Methyl 5-methyl-4-oxotetrahydrothiophene-3-carboxylate: methanesulfonyl chloride: catalyst as 1: (1.0-10.0): (1.0-1.0), and preferably 1: (1.0-1.5): (1.0-1.5).

- Mixing the intermediate with anhydrous sodium sulfide and a polar aprotic solvent (acetonitrile or acetone), then introducing oxygen to carry out an aromatization reaction, resulting in an intermediate reaction solution. The molar ratio of the intermediate to anhydrous sodium sulfide is 1: (1.0-20.0), and more preferably 1: (1.0-1.2).

- Oxidizing the intermediate reaction liquid with chlorine gas, followed by conventional post-treatment to obtain 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of the corresponding thiophene derivative followed by chlorination with thionyl chloride (SOCl₂). For example, analogous sulfonyl chlorides are prepared by reacting sulfonic acids with SOCl₂ under reflux in anhydrous conditions . Purity optimization involves rigorous drying of reagents, inert atmosphere (N₂/Ar), and purification via column chromatography (as seen in spirocyclotriphosphazene syntheses using THF and triethylamine) . GC or HPLC analysis (>95% purity) is recommended for validation, similar to quality control protocols for structurally related sulfonyl chlorides .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H/¹³C NMR to identify thiophene ring protons (δ 6.5–8.5 ppm) and methylcarbamoyl groups (δ 2.8–3.2 ppm for CH₃).

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1160 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (calculated: ~239.67 g/mol, analogous to PubChem-derived sulfonyl chlorides ).

Q. What are the stability considerations for handling this compound under laboratory conditions?

- Methodological Answer : Sulfonyl chlorides are moisture-sensitive. Store under inert gas at –20°C in sealed, desiccated containers. Decomposition pathways (e.g., hydrolysis to sulfonic acid) can be monitored via TGA/DSC to assess thermal stability. For example, related compounds in the Kanto catalog specify handling as "危" (hazardous) with flammability/toxicity precautions .

Advanced Research Questions

Q. How does the methylcarbamoyl substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing carbamoyl group enhances electrophilicity at the sulfur center, accelerating reactions with amines or alcohols. Comparative kinetic studies with non-substituted sulfonyl chlorides (e.g., benzene sulfonyl chloride) can quantify rate differences. Mechanistic insights may involve DFT calculations to map charge distribution, as seen in studies on cyclopropane-carbamoyl derivatives .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during synthetic applications?

- Methodological Answer : Use aprotic solvents (THF, DCM) and scavengers like molecular sieves to suppress hydrolysis. For dimerization control, maintain low concentrations and sub-ambient temperatures. Evidence from phosphazene syntheses highlights the role of triethylamine in neutralizing HCl byproducts, preventing acid-catalyzed side reactions .

Q. How can this compound be utilized in the synthesis of heterocyclic or organometallic complexes?

- Methodological Answer : The sulfonyl chloride group serves as a leaving group in cross-coupling reactions. For instance, palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require pre-functionalization to sulfonate esters. Analogous procedures using Pd(PPh₃)₄ or TFAA as activators are documented in organometallic frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.